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Compound of Interest

Compound Name:

N-[4-(1-

aminoethyl)phenyl]pyridine-4-

carboxamide

CAS No.: 544694-70-4

Cat. No.: B3271270 Get Quote

Executive Summary
Y-27632 is a cell-permeable, ATP-competitive small molecule inhibitor widely recognized as the

gold standard for probing Rho-associated coiled-coil containing protein kinase (ROCK)

signaling. While often labeled simply as a "ROCK inhibitor," its utility relies on a specific window

of selectivity. It potently inhibits both ROCK1 (

~220 nM) and ROCK2 (

~300 nM) isoforms but exhibits significant off-target activity against Protein Kinase C-related
Kinase 2 (PRK2) at similar concentrations.

This guide provides a rigorous analysis of the Y-27632 selectivity profile, distinguishing

between its primary targets, relevant off-targets, and non-targets to ensure accurate

experimental interpretation in stem cell biology and cytoskeletal research.

Part 1: The Molecule and Mechanism
Chemical Identity[1][2][3][4]

IUPAC Name: (1R,4r)-4-((R)-1-aminoethyl)-N-(pyridin-4-yl)cyclohexanecarboxamide

dihydrochloride[1]
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Mechanism of Action: ATP-competitive inhibition.[2][3][4][5][6][7] Y-27632 binds to the ATP-

binding pocket of the kinase catalytic domain, preventing the phosphorylation of downstream

substrates such as Myosin Light Chain (MLC) and LIM Kinase (LIMK).

The ATP-Competitive Caveat
Because Y-27632 competes with ATP, its apparent potency (

) is dependent on the ATP concentration in the assay.

In Vitro:

values are in the nanomolar range (140–300 nM) when ATP is near

.

In Vivo / Intracellular: Intracellular ATP concentrations are millimolar (1–5 mM), often

requiring higher experimental dosages (10–50 µM) to achieve effective inhibition.

Pathway Visualization
The following diagram illustrates the RhoA/ROCK signaling cascade and the specific

intervention point of Y-27632.
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Caption: Y-27632 intervenes at the ROCK node, preventing MLC phosphorylation (leading to

relaxation) and Cofilin phosphorylation (altering actin dynamics).

Part 2: The Selectivity Profile
The selectivity of Y-27632 is defined by a high affinity for ROCK1/2 and PRK2, moderate

affinity for MSK1, and low affinity for PKC and PKA. The data below synthesizes findings from

the seminal "Davies Panel" and subsequent pharmacological characterizations.

Comparative Kinase Inhibition Table
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Kinase Target

Affinity (

/

)

Selectivity Ratio
(vs ROCK)

Classification

ROCK1
~220 nM (

)
1x (Reference) Primary Target

ROCK2
~300 nM (

)
~1.4x Primary Target

PRK2 ~300 nM - 1 µM ~1-3x Major Off-Target

MSK1
~10 µM (

)
>30x Secondary Off-Target

Citron Kinase > 5 µM >20x Weak Off-Target

PKC (Pan) > 10 µM >50x Non-Target*

PKA > 25 µM >100x Non-Target

MLCK > 50 µM >200x Non-Target

PKG > 25 µM >100x Non-Target

*Note: "Non-Target" implies no significant inhibition at standard experimental concentrations

(10 µM).

The PRK2 "Blind Spot"
Researchers often overlook PRK2 (Protein Kinase C-related Kinase 2). PRK2 is structurally

related to ROCK and is inhibited by Y-27632 with potency nearly equivalent to ROCK1/2.

Implication: If a phenotype is observed at 1–5 µM Y-27632, it cannot be definitively attributed

solely to ROCK inhibition without silencing PRK2 (e.g., via siRNA) to rule out its contribution.

Selectivity Visualization
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The following dendrogram groups kinases by their susceptibility to Y-27632, providing a visual

guide for "safe" concentration windows.
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Caption: Hierarchy of Y-27632 targets. Note PRK2 clusters with primary targets, representing a

critical specificity overlap.

Part 3: Experimental Protocols
Protocol 1: Validating Kinase Inhibition (In Vitro)
To verify Y-27632 activity or batch quality, a radiometric or fluorescence-based kinase assay is

required. This protocol uses a generic peptide substrate (e.g., Long S6 Kinase Substrate)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b3271270?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3271270?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


which is phosphorylated by ROCK.

Prerequisites:

Recombinant ROCK1 or ROCK2 (active).

Substrate Peptide (e.g., S6 peptide).

-

P-ATP (for radiometric) or ADP-Glo reagent.

Workflow:

Buffer Prep: Prepare Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM

, 0.1 mM EGTA, 1 mM DTT).

Inhibitor Dilution: Prepare 10x serial dilutions of Y-27632 in DMSO. (Range: 1 nM to 100

µM).

Enzyme Mix: Incubate ROCK enzyme (5-10 ng/well) with Y-27632 dilutions for 15 minutes at

Room Temperature (RT). Crucial: Allow pre-equilibration.

Reaction Start: Add ATP/

mix and Substrate.

Critical Control: The ATP concentration must be at or below the

of the enzyme (typically 10-50 µM for ROCK) to detect competitive inhibition accurately.

Incubation: Incubate for 30-60 minutes at 30°C.

Termination & Detection: Stop reaction (EDTA) and measure phosphorylation.

Protocol 2: Stem Cell Survival Assay (Application
Context)
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Y-27632 is standard in hESC/iPSC culture to prevent dissociation-induced apoptosis (anoikis).

Dissociation: Treat hESCs with Accutase for 5 min to obtain single cells.

Resuspension: Resuspend cells in media containing 10 µM Y-27632.

Note: 10 µM is the saturation point for maximal survival; higher doses increase off-target

risk without survival benefit.

Plating: Plate cells on Matrigel/Laminin-coated plates.

Washout: Remove Y-27632 after 24 hours. Long-term exposure is generally unnecessary for

survival and may alter differentiation lineage specification.

Part 4: Critical Analysis & Recommendations
Dosage Windows

< 1 µM: Highly selective for ROCK1/2 and PRK2. Minimal risk of inhibiting PKC/PKA.

10 µM: Standard working concentration for cell biology. Effectively inhibits ROCK but begins

to engage secondary targets like MSK1.

> 50 µM:Non-selective. Likely inhibits PKA, PKC, and MLCK. Data generated at this

concentration should be treated with extreme skepticism regarding mechanism.

Isoform Specificity
Y-27632 is not isoform-selective.[8] It inhibits ROCK1 and ROCK2 indiscriminately. To

distinguish between ROCK1 and ROCK2 functions, researchers must use genetic approaches

(CRISPR/siRNA) or newer, more selective inhibitors (e.g., SLx-2119 for ROCK2).

Control Compounds
Negative Control: Use an inactive structural analog if available, or strictly vehicle (DMSO)

controls.

Positive Control: Fasudil (HA-1077) is another ROCK inhibitor but is generally less potent

and less selective than Y-27632.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Y-27632 Selectivity Profile & Kinase
Interaction Landscape]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3271270#y-27632-selectivity-profile-against-other-
protein-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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